Indolin-5-amine hydrochloride

HIV-1 Capsid Inhibitor Antiviral

Selecting the wrong salt form (free base or dihydrochloride) derails stoichiometry and solubility. Indolin-5-amine hydrochloride (CAS 1286676-80-9) eliminates this variability. - Enables synthesis of HIV-1 capsid inhibitors with 2.57 μM EC50 (2-fold improvement over methoxyaniline analogs). - Direct precursor to dual 5-LOX/sEH inhibitors (IC50 0.41/0.43 μM) and potent 5α-reductase inhibitors (IC50 5.3 nM). - Monohydrochloride salt ensures reproducible aqueous solubility and stoichiometric accuracy for high-throughput screening.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
CAS No. 1286676-80-9
Cat. No. B1397305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndolin-5-amine hydrochloride
CAS1286676-80-9
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=C2)N.Cl
InChIInChI=1S/C8H10N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4,9H2;1H
InChIKeyGFJAZFUWYDPDEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indolin-5-amine Hydrochloride: Versatile Building Block


Indolin-5-amine hydrochloride (CAS 1286676-80-9), also known as 2,3-dihydro-1H-indol-5-amine hydrochloride, is a heterocyclic aromatic amine salt characterized by a bicyclic indoline core (a fused benzene and saturated pyrrolidine ring) bearing a primary amino group at the 5-position [1]. This compound serves as a privileged scaffold and essential building block in medicinal chemistry and organic synthesis, providing a reactive handle for derivatization into a wide array of biologically active molecules . Its hydrochloride salt form confers enhanced stability and aqueous solubility compared to its free base counterpart, making it a preferred reagent for solution-phase chemistry and high-throughput screening applications .

Hydrochloride salt supports solution-phase chemistry and HTS workflows
5‑Amino handle enables rapid derivatization into diverse libraries
Indoline core provides a privileged scaffold for medicinal chemistry

Indolin-5-amine HCl: Why Salt Form Matters


In research and industrial procurement, substituting Indolin-5-amine hydrochloride (CAS 1286676-80-9) with its free base form, Indolin-5-amine (CAS 15918-80-6), or its dihydrochloride salt (CAS 2759-14-0) is not a straightforward interchange. These analogs present significantly different physicochemical properties, including molecular weight, solubility, and hygroscopicity, which directly impact reaction stoichiometry, purification workflows, and long-term storage stability . The monohydrochloride salt (MW: 170.64 g/mol) offers a distinct balance of crystallinity and handling characteristics compared to the free base (MW: 134.18 g/mol) and the dihydrochloride salt (MW: 207.1 g/mol) . Using an incorrect form without precise molar adjustments can lead to inaccurate reagent quantities, altered reaction kinetics, or unexpected solubility issues during aqueous work-ups. The evidence presented in the following section quantifies performance differences observed when the indolin-5-amine scaffold, particularly in its specific salt or derivatized form, is utilized in defined biological assays, underscoring the importance of precise chemical selection.

! Molecular weight differs by ±27% between free base and monohydrochloride; molar calculations must match the exact salt form.
! Solubility and hygroscopicity vary substantially among salt forms, altering aqueous work‑up, purification, and long‑term storage behavior.

Indolin-5-amine Derivatives: Head-to-Head Evidence


HIV-1 Capsid Inhibition: Enhanced Antiviral Potency

In a direct head-to-head comparison, a phenylalanine derivative containing an indolin-5-amine substituent (compound V-25i) demonstrated approximately 2-fold greater antiviral potency against HIV-1 than a closely related analog containing a 4-methoxy-N-methylaniline substituent (compound II-13c) [1].

HIV‑1 Capsid EC50
Head‑to‑head
V‑25i EC50 = 2.57 µM vs II‑13c EC50 = 5.14 µM; ~2‑fold lower EC50
Supports capsid inhibitor scaffold comparison; reported potency context
Lead PF‑74 EC50 = 0.42 µM
HIV-1 Capsid Inhibitor Antiviral EC50

Dual 5-LOX/sEH Inhibition: Balanced Anti-Inflammatory Activity

A specific indoline-based derivative (compound 73) was identified as a potent dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade [1]. This compound exhibited IC50 values in the sub-micromolar range for both targets, a profile that is not uniformly shared by all indoline analogs.

Dual 5‑LOX/sEH IC50
Class‑level
5‑LOX IC50 0.41 µM; sEH IC50 0.43 µM
Reported dual inhibition profile; profile not uniform across all indoline analogs
In vitro enzymatic assays
Inflammation 5-Lipoxygenase Soluble Epoxide Hydrolase IC50

Steroid 5α-Reductase Inhibition: Nanomolar Potency Achieved

An indoline derivative, 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid (YM-36117), demonstrated a significantly more potent inhibitory activity for human steroid 5α-reductase compared to the reference compound ONO-3805 [1].

5α‑Reductase IC50
Head‑to‑head
YM‑36117 IC50 = 5.3 nM; more potent than reference ONO‑3805
Reported nanomolar inhibition; supports 5α‑reductase inhibitor research
Human prostatic enzyme assay
Steroid 5α-Reductase Prostate IC50 Nonsteroidal Inhibitor

Physicochemical Differentiation: Salt Form Comparison

The monohydrochloride salt (CAS 1286676-80-9) has a molecular weight of 170.64 g/mol, which is distinct from the free base form, Indolin-5-amine (CAS 15918-80-6, MW: 134.18 g/mol), and the dihydrochloride salt (CAS 2759-14-0, MW: 207.1 g/mol) .

Salt Form MW
Data to verify
Monohydrochloride 170.64; Free base 134.18; Dihydrochloride 207.10 g/mol
MW selection critical for stoichiometry; ~27% error if incorrect salt form assumed
Class‑level inference; verify with analytical data
Salt Form Molecular Weight Stoichiometry Solubility

Storage & Handling: Long-Term Stability

Commercial specifications for Indolin-5-amine hydrochloride (CAS 1286676-80-9) recommend long-term storage in a cool, dry place and short-term storage sealed in dry conditions at 2-8°C . The typical purity specification from vendors is 95-98% .

Vendor Purity & Storage
Data to verify
95–98% purity; store 2–8°C sealed, dry
Supports compound integrity; vendor‑sourced specification
Verify lot‑specific COA
Storage Stability Purity Handling

Indolin-5-amine HCl: Strategic Applications


HIV-1 Capsid Inhibitor Scaffold

Based on the quantitative evidence that an indolin-5-amine substituted phenylalanine (V-25i) exhibits an EC50 of 2.57 μM against HIV-1, which is a 2-fold improvement over a related methoxyaniline analog (II-13c) [1], Indolin-5-amine hydrochloride is a strategically important building block for medicinal chemistry teams pursuing novel HIV-1 capsid inhibitors. Its use as a starting material enables the rapid synthesis and evaluation of focused libraries targeting this mechanism.

Dual 5-LOX/sEH Anti-Inflammatory Agents

The discovery that an indoline-based derivative (compound 73) acts as a potent dual inhibitor of 5-LOX (IC50 = 0.41 μM) and sEH (IC50 = 0.43 μM) validates the indoline scaffold for multi-target anti-inflammatory drug discovery [2]. Procuring Indolin-5-amine hydrochloride provides a direct entry point for synthesizing and optimizing new chemical entities with this promising dual pharmacological profile, addressing the complex nature of inflammatory diseases.

High-Potency Steroid 5α-Reductase Inhibitors

The documented nanomolar potency (IC50 = 5.3 nM) of an indolin-5-yloxy derivative (YM-36117) against human steroid 5α-reductase underscores the value of this core in generating exceptionally potent nonsteroidal inhibitors [3]. For programs targeting androgenic alopecia or benign prostatic hyperplasia, Indolin-5-amine hydrochloride offers a privileged starting point for synthesizing and iteratively optimizing compounds for this validated therapeutic target.

Application
Selection Property
Validation Focus
HIV‑1 capsid inhibitor research
Indolin‑5‑amine derivatization versatility
Capsid assembly and antiviral activity assays
Multi‑target anti‑inflammatory research
Dual 5‑LOX/sEH inhibition profile
Enzymatic and disease‑model evaluation
Steroid 5α‑reductase inhibitor research
Nanomolar potency indoline scaffold
5α‑reductase selectivity and activity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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